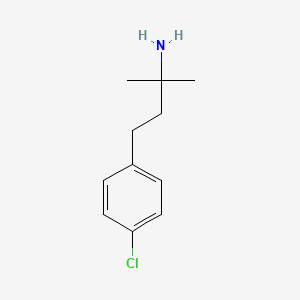

4-(4-Chlorophenyl)-2-methylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-methylbutan-2-amine |

InChI |

InChI=1S/C11H16ClN/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3 |

InChI Key |

XIIBAENUMBUKES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Metabolic Fate and Biotransformation Studies of 4 4 Chlorophenyl 2 Methylbutan 2 Amine

In Vitro Metabolic Pathways and Metabolite Identification

The in vitro metabolism of 4-(4-Chlorophenyl)-2-methylbutan-2-amine is anticipated to be a multifaceted process, primarily occurring in the liver. This process would involve a series of enzymatic reactions designed to transform the compound into more water-soluble forms for easier excretion.

Characterization of Hepatic Microsomal Metabolism

Hepatic microsomes are key to the metabolism of many drugs. For this compound, it is expected that the primary metabolic activities would be centered around N-oxidation. This is a common pathway for compounds with amine groups. The process of N-oxidation would likely be the main route for the elimination of this compound.

Identification and Structural Elucidation of Major Metabolites

Based on studies of structurally similar compounds, several major metabolites of this compound can be predicted nih.gov:

N-hydroxy-4-(4-Chlorophenyl)-2-methylbutan-2-amine: This would be a primary product of N-oxidation.

α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane: A further oxidation product.

α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane: The most oxidized form in this pathway.

These metabolites would likely be identified and their structures confirmed using techniques such as gas-liquid chromatography.

| Predicted Metabolite | Metabolic Pathway |

| N-hydroxy-4-(4-Chlorophenyl)-2-methylbutan-2-amine | N-Oxidation |

| α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane | N-Oxidation |

| α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane | N-Oxidation |

Role of Cytochrome P450 Isoenzymes and Other Enzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics mdpi.comnih.govaafp.orgnih.gov. It is highly probable that CYP isoenzymes are involved in the biotransformation of this compound. Specifically, isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19 are known to metabolize a wide range of drugs mdpi.comaafp.org. The metabolism of the related compound chlorpheniramine, for instance, is known to be mediated by CYP2D6. Therefore, it is reasonable to assume that one or more of these enzymes play a role in the oxidative metabolism of this compound.

In Vivo Metabolic Profiling in Animal Models

While no in vivo studies have been conducted on this compound, research on analogous compounds in animal models provides valuable insights into its likely absorption, distribution, and excretion patterns.

Absorption, Distribution, and Excretion Patterns in Pre-clinical Species

Studies in rats with the related compound chlorphentermine have shown that the drug is distributed throughout the body, with detectable levels in various organs including the brain, liver, and kidneys nih.gov. The primary route of excretion is through the urine nih.gov. The rate of excretion can be influenced by urinary pH; acidification of urine tends to increase the excretion of the unchanged parent compound nih.gov.

For another related compound, chlormezanone, oral administration in rats resulted in approximately 74% of the dose being excreted in the urine within 24 hours, with about 10% excreted through bile nih.gov. This suggests that both renal and biliary routes are important for the elimination of such compounds.

| Pharmacokinetic Parameter | Observation in Analogous Compounds (Rats) | Reference |

| Distribution | Detected in brain, liver, kidneys, and other tissues. | nih.gov |

| Primary Excretion Route | Urine. | nih.govnih.gov |

| Biliary Excretion | Approximately 10% of the dose. | nih.gov |

| Effect of Urinary pH | Acidic urine increases excretion of the parent compound. | nih.gov |

Brain Penetration and Blood-Brain Barrier Permeability in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. First-generation antihistamines like chlorpheniramine, which share structural similarities with the compound , are known to readily cross the BBB, leading to sedative effects psychiatrist.comnih.gov. The lipophilicity of a compound is a key determinant of its ability to penetrate the BBB nih.gov. Given the structural characteristics of this compound, it is plausible that it can also cross the BBB. However, without direct experimental data, its specific permeability characteristics remain speculative.

Research on Comparative Metabolism of this compound Across Animal Species Not Publicly Available

Comprehensive searches for published scientific literature regarding the metabolic fate and biotransformation of the chemical compound this compound have found no specific studies detailing its comparative metabolism across different animal species. Consequently, data required for the extrapolation of research findings between species is not available in the public domain.

The investigation into how different animal species metabolize a compound is a critical aspect of pharmacology and toxicology. These studies, known as comparative metabolism studies, are essential for understanding the potential efficacy and safety of a substance. By examining the metabolic pathways in various species, researchers can identify similarities and differences, which aids in selecting appropriate animal models for preclinical studies and in extrapolating the data to humans.

Typically, such research would involve administering the compound to different species and analyzing biological samples, such as urine, feces, and blood, to identify the resulting metabolites. This process helps to elucidate the primary routes of biotransformation, which can include oxidation, reduction, hydrolysis, and conjugation.

However, in the case of this compound, there is a notable absence of such comparative data in the accessible scientific literature. This lack of information prevents a detailed discussion and the creation of data tables outlining the metabolic profiles in different animal models. Without these foundational studies, any extrapolation of metabolic data from one species to another would be purely speculative.

Therefore, the requested article focusing on the comparative metabolism of this compound for research extrapolation cannot be generated due to the absence of the necessary primary research findings.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Impact of Substitutions on the 4-Chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group is a critical component for the activity of this class of compounds. Alterations to this aromatic ring, both in the nature of the substituent and its position, have profound effects on potency and selectivity.

Research on related compounds, such as analogs of citalopram (B1669093) and other phenylalkylamines, has demonstrated that the presence and position of a halogen on the phenyl ring are key for high-affinity binding to monoamine transporters. nih.gov For instance, in many series of monoamine reuptake inhibitors, a substituent at the 4-position (para-position) of the phenyl ring is optimal for activity.

Studies on various 4-aminoquinoline (B48711) derivatives have shown that electron-withdrawing groups, such as chlorine, at specific positions are essential for high potency. youtube.com Replacing the 4-chloro substituent with other halogens like bromine or iodine can sometimes maintain or even enhance activity, as seen in studies of 7-substituted 4-aminoquinolines where 7-iodo and 7-bromo analogs were as active as the 7-chloro counterparts. nih.gov Conversely, substitution with a fluorine or a trifluoromethyl group often leads to a decrease in activity. nih.gov Moving the chloro group to other positions on the phenyl ring (e.g., position 2 or 3) typically diminishes the compound's potency, highlighting the specific spatial requirements of the receptor's binding pocket.

| Substitution on Phenyl Ring | Relative Potency at Monoamine Transporters | Selectivity Profile |

| 4-Chloro (Cl) | High | Varies with compound series |

| 4-Bromo (Br) | High to Moderate | Often maintained |

| 4-Fluoro (F) | Moderate to Low | Can be altered |

| 4-Trifluoromethyl (CF3) | Moderate to Low | Can be altered |

| 4-Methoxy (OCH3) | Low to Inactive | Often significantly reduced |

| 2-Chloro or 3-Chloro | Low | Generally reduced potency |

Effects of Alkyl Chain Modifications and Stereochemistry on Pharmacological Profiles

The alkyl chain connecting the phenyl ring to the amine group plays a crucial role in orienting the key pharmacophoric elements within the binding site. Modifications to its length, branching, and stereochemistry significantly influence the pharmacological profile.

For phenylalkylamines in general, the length of the alkyl chain is a determining factor for activity and selectivity. A two- to four-atom chain separating the aryl group and the amine is a common feature in many monoamine reuptake inhibitors. researchgate.net In the case of 4-(4-chlorophenyl)-2-methylbutan-2-amine, the butane (B89635) chain with a methyl group at the C2 position creates a chiral center.

| Modification | Effect on Activity | Rationale |

| Alkyl Chain Length | ||

| Shortening (e.g., Propyl) | Potency and selectivity often decrease. | Suboptimal positioning of pharmacophoric groups. |

| Lengthening (e.g., Pentyl) | Potency often decreases. | May introduce steric hindrance or improper fit. |

| Methyl Group Position | ||

| C2-Methyl (gem-dimethyl) | Creates a quaternary carbon, potentially enhancing metabolic stability and locking conformation. | Steric bulk can influence binding affinity and selectivity. |

| Stereochemistry | ||

| (R)-enantiomer vs. (S)-enantiomer | One enantiomer is typically more potent. | The chiral binding pocket of the transporter preferentially interacts with one isomer. |

| Racemic Mixture | Activity represents the combined effects of both enantiomers. | The less active isomer (distomer) may contribute to side effects or antagonize the active isomer (eutomer). |

Role of the Amine Functionality in Receptor/Enzyme Interactions

The primary amine group is a fundamental pharmacophoric feature, serving as the key interaction point with the target transporter protein. At physiological pH, this amine is protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming a salt bridge with a conserved negatively charged amino acid residue, typically an aspartate, within the binding site of monoamine transporters. frontiersin.org This ionic interaction is a primary anchor for the ligand in the binding pocket.

Structure-activity relationship studies consistently show that modification of this amine group drastically alters activity. N,N-dimethylation, for instance, has been shown to decrease affinity in some series of phenalkylamines. nih.gov The basicity of the amine is also important; it must be able to accept a proton to form the necessary ionic bond. The presence of the amine is a common feature in a vast array of monoamine reuptake inhibitors. researchgate.netnih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on extensive SAR studies of related compounds, a clear pharmacophore model for monoamine transporter inhibitors has emerged. nih.govresearchgate.net This model explains the essential structural requirements for high-affinity binding and inhibition of neurotransmitter reuptake.

The key pharmacophoric features for compounds like this compound include:

Aromatic Ring: The 4-chlorophenyl group engages in hydrophobic and potentially halogen-bonding interactions within a specific pocket of the transporter.

Hydrophobic Alkyl Spacer: The butyl chain serves to properly distance the aromatic ring from the amine group, fitting into a hydrophobic region of the binding site. The gem-dimethyl groups at the C2 position contribute to this hydrophobic interaction and can provide conformational constraint.

Protonatable Amine: The primary amine, positively charged at physiological pH, forms a critical ionic bond with a conserved aspartate residue in the transporter's binding site.

These features are common to a wide range of monoamine reuptake inhibitors, from tricyclic antidepressants to selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov For monoamine reuptake inhibitors, QSAR models have been developed to predict binding affinity and selectivity for DAT, SERT, and NET.

These models typically use descriptors such as:

Electronic Properties: (e.g., Hammett constants, partial atomic charges) - Describing the electron-donating or -withdrawing nature of substituents.

Steric Parameters: (e.g., molar refractivity, Taft steric parameters) - Quantifying the size and shape of the molecule and its substituents.

QSAR studies on related 4-phenylpiperidines and -piperazines have revealed that the position and physicochemical character of the aromatic substituent are critical for their effects. nih.gov Such models provide a comprehensive understanding of the biological response and can guide the rational design of new, more potent, and selective analogs. researchgate.net By applying these modeling techniques to a series of this compound derivatives, researchers can predict the activity of novel compounds before their synthesis, thus streamlining the drug discovery process.

Analytical Methodologies for Research Applications of 4 4 Chlorophenyl 2 Methylbutan 2 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. The choice of method depends on the analyte's properties, such as volatility and polarity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of non-volatile or thermally unstable compounds like 4-(4-Chlorophenyl)-2-methylbutan-2-amine. basicmedicalkey.com In research applications, reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. mdpi.com A typical RP-HPLC method would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. Due to the basic nature of the amine group, pH control of the mobile phase is critical to ensure good peak shape and reproducibility. This is often achieved by adding buffers, such as phosphate (B84403) or formate, to the aqueous portion of the mobile phase. mdpi.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the chlorophenyl group in the molecule absorbs UV light, typically in the range of 200-240 nm. basicmedicalkey.comsielc.com Method validation according to established guidelines ensures the method is accurate, precise, linear, and robust for its intended research purpose. researchgate.netrjptonline.org

Table 1: Representative HPLC Parameters for Analysis of this compound This table presents typical starting conditions for method development.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | Elutes the compound from the column; buffer controls ionization of the amine. researchgate.net |

| Elution Mode | Isocratic | Maintains a constant mobile phase composition for consistent separation. researchgate.net |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and influences separation efficiency. researchgate.net |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and interactions. researchgate.net |

| Detection | UV at 225 nm | The aromatic ring allows for sensitive detection at this wavelength. researchgate.net |

| Injection Volume | 10 µL | A standard volume for introducing the sample into the HPLC system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capability of GC with the detection power of MS, making it ideal for the identification of volatile and semi-volatile compounds. mdpi.com While primary amines can be analyzed directly by GC, they often exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. To overcome this, derivatization is frequently employed. h-brs.de

For this compound, the primary amine group can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile and less polar amide. h-brs.de This derivative will exhibit improved peak shape and thermal stability. researchgate.net Following separation on a capillary column (e.g., a DB-5ms), the analyte enters the mass spectrometer. Electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint for definitive structural confirmation. h-brs.de The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. mdpi.commdpi.com

For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comnih.gov This technique is renowned for its ability to detect compounds at very low concentrations (in the ng/mL or even pg/mL range) while minimizing interference from endogenous matrix components. nih.govnih.govnih.gov

Sample preparation is a critical first step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. nih.govresearchgate.net The extract is then injected into an LC system, typically using reversed-phase chromatography as described for HPLC. The eluent from the column is directed into a tandem mass spectrometer, which consists of two mass analyzers (typically quadrupoles) separated by a collision cell.

In the most common mode, Multiple Reaction Monitoring (MRM), the first quadrupole selects the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion (product ion). This two-stage filtering process provides exceptional selectivity and sensitivity, making LC-MS/MS an indispensable tool in pharmacokinetic and metabolic studies. bioanalysis-zone.comnih.govcanada.ca

Table 2: Typical LC-MS/MS Workflow for Biological Sample Analysis

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Collection | Collect plasma, urine, or other biological fluid. | Obtain the matrix containing the analyte of interest. |

| 2. Sample Preparation | Solid-Phase Extraction (SPE) with a cation exchange sorbent. nih.gov | Isolate the basic amine from endogenous components like salts and phospholipids. nih.gov |

| 3. LC Separation | Reversed-phase UPLC/HPLC with a gradient elution. | Chromatographically separate the analyte from other compounds in the extract. |

| 4. Ionization | Electrospray Ionization (ESI) in positive mode. | Generate the protonated molecular ion ([M+H]⁺) for MS analysis. |

| 5. MS/MS Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole MS. | Selectively detect the transition from a specific precursor ion to a product ion for high sensitivity and specificity. bioanalysis-zone.com |

Spectroscopic Techniques for Structural Elucidation and Conformation in Research

While chromatography excels at separation and quantification, spectroscopy is essential for determining the precise atomic arrangement and three-dimensional structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules. researchgate.net One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively. d-nb.info

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the chlorophenyl ring would appear in the downfield region (typically 7.0-7.5 ppm). The aliphatic protons of the methyl and methylene (B1212753) groups in the butan-2-amine chain would appear in the upfield region (typically 0.8-3.0 ppm). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The aromatic carbons would appear between 120-150 ppm, while the aliphatic carbons would be found in the 10-60 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and assemble the molecular fragments into the final structure. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in CDCl₃. Actual experimental values may vary.

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (gem-dimethyl) | ~1.1 | ~29 |

| C2 (quaternary) | - | ~50 |

| C3 (methylene) | ~1.7 | ~45 |

| C4 (methylene) | ~2.6 | ~35 |

| C1' (aromatic, C-Cl) | - | ~132 |

| C2'/C6' (aromatic) | ~7.2 (doublet) | ~130 |

| C3'/C5' (aromatic) | ~7.1 (doublet) | ~128 |

| C4' (aromatic, C-alkyl) | - | ~140 |

| -NH₂ (amine) | ~1.5 (broad singlet) | - |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and can be used to study its conformational properties. nih.govresearchgate.net Both techniques probe the vibrations of chemical bonds (stretching, bending, etc.), but they operate on different principles, leading to different selection rules and spectral appearances.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: A medium-intensity, often broad, pair of bands around 3300-3400 cm⁻¹ corresponding to the primary amine (-NH₂).

C-H stretching: Strong bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

N-H bending: A medium-intensity band around 1600 cm⁻¹.

C=C stretching: Bands of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-Cl stretching: A strong band in the fingerprint region, typically around 1090 cm⁻¹ for a p-substituted chlorobenzene. docbrown.info

Raman spectroscopy is particularly useful for analyzing symmetric vibrations and nonpolar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. By comparing experimental spectra with those predicted from computational chemistry calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned, and insights into the molecule's preferred low-energy conformations can be gained. nih.govresearchgate.net

Table 4: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzoyl chloride |

| Dansyl chloride |

| Diethyl ethoxymethylenemalonate |

| Formate |

| Methanol |

| o-phthaldialdehyde |

| Phosphate |

| Trifluoroacetic anhydride |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique in the research of this compound, providing crucial information regarding its molecular weight and structural characteristics through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it offers high sensitivity and selectivity for the identification and quantification of the compound in various matrices.

The molecular formula of this compound is C₁₁H₁₆ClN. The nominal molecular weight is approximately 197.7 g/mol . High-resolution mass spectrometry can provide a more precise monoisotopic mass of 197.0971 Da for the molecular ion [M]⁺. The presence of a chlorine atom is a key feature in the mass spectrum, typically exhibiting a characteristic isotopic pattern where the [M+2]⁺ peak is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Upon electron ionization, the initial event is the removal of an electron, most likely from the non-bonding lone pair on the nitrogen atom, to form the molecular ion [M]⁺˙. Due to the excess energy transferred during ionization, this molecular ion is prone to fragmentation. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

For this compound, the most likely primary fragmentation pathway involves α-cleavage with the loss of the largest possible radical, which in this case would be the 4-chlorobenzyl group (C₇H₆Cl). This would result in a stable iminium ion. However, another significant α-cleavage pathway is the loss of a methyl radical (•CH₃), which is a common fragmentation for tertiary amines and compounds with a quaternary carbon adjacent to the nitrogen. This cleavage would lead to a highly stable tertiary carbocation-iminium ion resonance structure.

Another characteristic fragmentation pathway for phenethylamine-type compounds is benzylic cleavage, which involves the cleavage of the bond between the α and β carbons relative to the aromatic ring. This would result in the formation of a tropylium-like ion if rearrangement occurs, or a substituted benzyl (B1604629) cation.

Based on these principles, a predicted fragmentation pattern is summarized in the table below.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 197/199 | [C₁₁H₁₆ClN]⁺˙ | Molecular Ion ([M]⁺˙) |

| 182/184 | [C₁₀H₁₃ClN]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) |

| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage: Formation of the 4-chlorobenzyl cation |

| 91 | [C₇H₇]⁺ | Further fragmentation, possibly from the chlorobenzyl cation with loss of chlorine and rearrangement to a tropylium (B1234903) ion. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage: Loss of the 4-chlorobenzyl radical (•C₇H₆Cl) |

It is important to note that the relative intensities of these fragments would depend on the ionization energy and the specific instrumentation used. The presence of the chlorine isotope pattern for any chlorine-containing fragments would be a key diagnostic feature in identifying the compound.

Advanced Sample Preparation and Matrix Effects in Research Sample Analysis

The accurate and reliable analysis of this compound in research samples, particularly from complex biological or environmental matrices, is highly dependent on effective sample preparation. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to improve detection sensitivity, and present it in a solvent compatible with the analytical instrument. hplcvials.com

Several advanced sample preparation techniques can be employed, with the choice depending on the matrix, the concentration of the analyte, and the subsequent analytical method (GC-MS or LC-MS).

Liquid-Liquid Extraction (LLE) is a conventional and versatile technique. nih.govyoutube.comorientjchem.orgresearchgate.net For a basic compound like this compound, the sample (e.g., urine, plasma) is typically alkalinized to a pH above its pKa to ensure it is in its neutral, free base form. nih.gov It is then extracted into an immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. nih.gov Multiple extractions can be performed to improve recovery. A back-extraction step, where the analyte is extracted from the organic phase into an acidic aqueous solution, can be used for further cleanup. The pH of the aqueous phase is then readjusted to be alkaline, and the analyte is re-extracted into a clean organic solvent, which is then evaporated and reconstituted in a suitable solvent for analysis. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with reduced solvent consumption. sigmaaldrich.comencyclopedia.pub For this compound, a mixed-mode cation exchange sorbent is often the most effective. The general steps for SPE are as follows:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an equilibration with an aqueous buffer.

Loading: The pre-treated sample (e.g., diluted and pH-adjusted urine) is passed through the cartridge. The analyte, being protonated at a suitable pH, will be retained by the cation exchange functional groups on the sorbent.

Washing: The cartridge is washed with a series of solvents to remove interfering compounds. This may include a sequence of aqueous buffers and organic solvents.

Elution: The analyte is eluted from the sorbent using a solvent mixture that disrupts the interaction, typically a basic organic solvent (e.g., methanol with ammonia).

Table 2: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower | Higher, tunable by sorbent choice |

| Solvent Usage | High | Low |

| Automation | Difficult | Readily automated |

| Efficiency | Can be less efficient, prone to emulsions | Generally more efficient and reproducible |

| Cost | Lower initial cost | Higher cost for cartridges |

Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS. researchgate.netresearchgate.netchromatographyonline.com These effects arise from co-eluting endogenous or exogenous compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. researchgate.net The extent of the matrix effect is dependent on the cleanliness of the final extract, the chromatographic separation, and the ionization technique used.

For this compound, potential sources of matrix effects in biological samples like blood or urine include salts, lipids, proteins, and other metabolites. researchgate.netnih.gov To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Utilizing more selective sample preparation techniques like SPE can significantly reduce the amount of co-eluting matrix components. encyclopedia.pub

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is crucial.

Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of the analyte (e.g., deuterated this compound) is the gold standard for compensating for matrix effects. This internal standard will experience similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to compensate for matrix effects. chromatographyonline.com

The choice of sample preparation method and the strategies to address matrix effects are critical for the development of robust and reliable analytical methods for the research of this compound.

Computational Chemistry and Molecular Modeling Studies of 4 4 Chlorophenyl 2 Methylbutan 2 Amine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are employed to determine the fundamental electronic and geometric properties of a molecule. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to predict molecular orbitals, charge distributions, and energy landscapes, offering a detailed picture of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjet.net It is widely applied to determine optimized molecular geometries, vibrational frequencies, and other structural parameters. researchgate.netmdpi.com For molecules like 4-(4-Chlorophenyl)-2-methylbutan-2-amine, DFT calculations can predict the most stable three-dimensional arrangement of atoms (conformation) by finding the lowest energy state on the potential energy surface.

Table 1: Representative Geometric Parameters Calculated by DFT This table presents typical output data from a DFT geometry optimization for a molecule analogous to this compound. The values are illustrative.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-Cl Bond Length | The distance between the carbon atom of the phenyl ring and the chlorine atom. | 1.75 Å |

| C-N Bond Length | The distance between the tertiary carbon and the nitrogen atom of the amine group. | 1.47 Å |

| C-C-N Bond Angle | The angle formed by the carbon backbone leading to the amine group. | 109.5° |

| Phenyl Ring Dihedral Angle | The torsional angle describing the rotation of the chlorophenyl group relative to the butyl chain. | -144.79° |

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. xisdxjxsu.asia The MEP map is color-coded to show different potential values on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. youtube.com Green areas represent neutral or nonpolar regions. researchgate.net For this compound, the MEP map would likely show a negative potential around the chlorine atom and the nitrogen of the amine group, indicating these as potential sites for interaction.

Table 2: Frontier Orbital Energies and MEP Color Significance

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and stability. nih.gov |

| MEP - Red/Yellow | Electron-rich regions, susceptible to electrophilic attack. youtube.com |

| MEP - Blue | Electron-deficient regions, susceptible to nucleophilic attack. youtube.com |

| MEP - Green | Neutral (nonpolar) regions. |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and charge delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. materialsciencejournal.org

Table 3: Example of NBO Second-Order Perturbation Analysis This table illustrates typical donor-acceptor interactions and their calculated stabilization energies (E(2)) for a molecule containing similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(C-C) | ~2.5 | Lone Pair -> Antibonding Sigma |

| π(C-C)phenyl | π(C-C)phenyl | ~20.0 | Pi Bond -> Antibonding Pi (Resonance) |

| LP(3) Cl | π*(C-C)phenyl | ~9.5 | Lone Pair -> Antibonding Pi |

Molecular Docking and Dynamics Simulations with Biological Targets

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with biological targets like proteins and enzymes. These methods are fundamental in computational drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rrpharmacology.ru The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. cyberleninka.ru This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the ligand-receptor interaction. researchgate.netdoi.org

For this compound, docking studies would be used to identify potential biological targets and elucidate its binding mechanism at the atomic level. The results would reveal the specific amino acid residues in the receptor's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the ligand. nih.govmdpi.com This information is critical for understanding its potential biological activity and for designing more potent analogs.

Table 4: Illustrative Molecular Docking Results This table shows a hypothetical docking result of this compound with a protein target.

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.4 |

| Interacting Residues | Tyr122, Phe290, Trp314, Ser121 |

| Key Interactions | Hydrogen bond between amine group and Ser121; Hydrophobic interactions with Tyr122 and Phe290; π-π stacking with Trp314. |

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. researchgate.net MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex. nih.gov This method accounts for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event than static docking. researchgate.net

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the complex measures the average deviation of the protein-ligand system from its initial docked pose over the course of the simulation. A stable, low, and converging RMSD value indicates that the ligand remains securely bound in the active site. researchgate.net The RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by ligand binding. researchgate.net These simulations provide crucial insights into the durability of the interactions identified in docking studies. nih.gov

Table 5: Interpretation of Molecular Dynamics Simulation Parameters

| Parameter | Indication of a Stable Complex |

|---|---|

| RMSD (Root Mean Square Deviation) | The plot reaches a plateau with low values (e.g., < 3 Å), indicating the system has reached equilibrium and the ligand is stably bound. |

| RMSF (Root Mean Square Fluctuation) | Low fluctuation values for residues in the binding pocket suggest that ligand binding has stabilized this region of the protein. |

| Hydrogen Bond Analysis | Key hydrogen bonds identified during docking persist for a high percentage of the simulation time. |

Pharmacophore Modeling and Ligand-Based Virtual Screening

Computational chemistry provides powerful tools to predict and understand the biological activity of molecules, guiding the design of new and more effective therapeutic agents. For compounds like this compound, which belongs to the phenethylamine (B48288) class, pharmacophore modeling and virtual screening are key strategies to elucidate its mechanism of action and discover novel analogs with potentially enhanced properties. Due to the limited specific research on this compound, the following sections are based on the well-established understanding of structurally related compounds, particularly substituted phenethylamines and amphetamines that act as monoamine reuptake inhibitors.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For monoamine transporter ligands, which is the likely target class for this compound, a common pharmacophore has been extensively studied. The key features are derived from the structure-activity relationships (SAR) of potent inhibitors and releasing agents of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

The fundamental pharmacophore for this class of compounds generally consists of:

A Hydrophobic/Aromatic Center (Hy/Ar): This is typically represented by an aromatic ring. In the case of this compound, the 4-chlorophenyl group serves this function. The chlorine atom at the para position is a critical feature, as halogen substitutions at this position of the phenyl ring are known to significantly enhance potency and selectivity, particularly for the serotonin transporter. This feature is believed to engage in hydrophobic and/or π-π stacking interactions within the transporter's binding pocket.

A Positively Ionizable/Cationic Center (Pos/Cat): This feature is provided by the primary amine group (-NH2). At physiological pH, this amine is protonated, forming a positively charged ammonium (B1175870) group. This charged center is crucial for forming a key electrostatic interaction, often a salt bridge, with a conserved acidic residue (such as an aspartate) in the binding site of monoamine transporters.

The spatial relationship between these features is paramount. The distance and relative orientation between the centroid of the aromatic ring and the nitrogen atom of the amine are critical determinants of binding affinity and selectivity for the different monoamine transporters.

To illustrate the importance of these features, a hypothetical pharmacophore model for a compound like this compound would include a hydrophobic feature for the chlorophenyl ring, a positive ionizable feature for the amine, and defined spatial constraints that dictate the distance and geometry between them.

Table 1: Essential Pharmacophoric Features for Monoamine Transporter Ligands Related to this compound

| Feature ID | Feature Type | Corresponding Molecular Moiety | Putative Interaction in Transporter Binding Site |

| Ar1 | Aromatic Ring | 4-Chlorophenyl | π-π stacking, hydrophobic interactions |

| Pos1 | Positive Ionizable | Primary Amine (-NH2) | Salt bridge with a conserved aspartate residue |

| Hyd1 | Hydrophobic | Butane (B89635) backbone | van der Waals interactions, hydrophobic pocket fitting |

| Hyd2 | Hydrophobic | C2-Methyl group | Steric influence on binding conformation |

Ligand-based virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are structurally similar to a known active compound or that fit a predefined pharmacophore model. The goal is to identify novel compounds that are likely to exhibit similar biological activity.

A virtual screening campaign to find novel analogues of this compound would typically proceed as follows:

Pharmacophore Model Generation: A 3D pharmacophore model would be constructed based on the essential features identified in the previous section. The model would define the spatial arrangement of the aromatic ring, the positive ionizable center, and potentially one or more hydrophobic features, along with exclusion volumes to represent the shape of the binding site.

Database Selection and Preparation: A large chemical database, such as ZINC, ChEMBL, or commercial libraries, would be selected. The 3D conformations of the molecules in the database would be generated and prepared for screening.

Screening: The pharmacophore model would be used as a 3D query to filter the database. Only molecules that can adopt a low-energy conformation that matches the pharmacophore's features and spatial constraints would be retained as "hits."

Hit Filtering and Prioritization: The initial list of hits is often very large and needs to be refined. Filtering can be based on various criteria, including:

Pharmacokinetic Properties (ADME): Predictions of Absorption, Distribution, Metabolism, and Excretion properties to select for drug-like candidates.

Molecular Docking: The top-ranking hits from the pharmacophore screen can be docked into a homology model or crystal structure of the target transporter (e.g., SERT) to predict their binding mode and estimate their binding affinity.

Structural Diversity: Selecting a diverse set of chemical scaffolds for further investigation to explore novel chemical space.

The output of this process would be a smaller, more manageable list of candidate molecules with a higher probability of being active at the intended biological target. These compounds would then be prioritized for chemical synthesis and biological testing to validate the in silico predictions.

Table 2: Hypothetical Virtual Screening Workflow for Novel Analogues

| Step | Description | Key Considerations | Expected Outcome |

| 1. Query Definition | Generation of a 3D pharmacophore model based on this compound and related potent analogs. | Define feature types (aromatic, hydrophobic, positive ionizable) and precise inter-feature distances. | A validated 3D query for database searching. |

| 2. Database Screening | Searching a multi-million compound database (e.g., ZINC) against the pharmacophore query. | Use of flexible ligand alignment algorithms to match conformers to the query. | A large set of initial "hit" molecules (thousands to tens of thousands). |

| 3. Hit Filtering (ADME) | Application of computational filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADME properties. | Balance between stringent filtering and retaining novel chemical scaffolds. | A refined list of hits with favorable predicted pharmacokinetic profiles. |

| 4. Molecular Docking | Docking of filtered hits into a structural model of the human serotonin transporter (hSERT). | Scoring functions to rank compounds based on predicted binding affinity and analysis of key interactions. | A prioritized list of compounds with predicted high affinity and plausible binding modes. |

| 5. Final Selection | Visual inspection of docking poses and selection of a diverse set of top-scoring compounds. | Consideration of synthetic accessibility and potential for chemical modification. | A final selection of 10-50 novel candidate molecules for synthesis and biological evaluation. |

Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl 2 Methylbutan 2 Amine

Exploration of New Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of arylamines, a core structural feature of 4-(4-Chlorophenyl)-2-methylbutan-2-amine, is a central focus of modern organic chemistry. Future research will likely move beyond traditional methods, which can be inefficient and generate significant waste, toward more sustainable and atom-economical approaches. rsc.orgrsc.org

Key areas of exploration include:

Catalytic Methods: Advanced catalytic systems are emerging as powerful alternatives to classical synthetic routes. rsc.org Techniques like the Buchwald-Hartwig and Ullmann reactions, while effective, often rely on expensive catalysts and harsh conditions. rsc.org Future work may focus on developing more cost-effective and environmentally benign catalysts, such as those based on nickel, for cross-coupling reactions. mdpi.com

Green Chemistry Principles: The integration of green chemistry is becoming imperative. This involves utilizing greener solvents, reducing energy consumption through methods like microwave-assisted synthesis, and designing solvent-free reaction conditions. mdpi.com For instance, mechanochemical grinding procedures offer a rapid, room-temperature method for synthesizing N-substituted amines with high yields and minimal waste. mdpi.com

Novel Precursors: Research is shifting toward the use of renewable resources instead of petroleum-based starting materials. rsc.org The direct reductive cross-coupling of nitroarenes, for example, provides a more efficient pathway to N-substituted arylamines by avoiding multiple protection and deprotection steps. rsc.org Similarly, leveraging biomass-derived precursors through processes like 'hydrogen borrowing' amination represents a significant step toward sustainability. rsc.org

| Synthetic Strategy | Description | Potential Advantages |

| Advanced Catalysis | Use of cost-effective and benign catalysts (e.g., nickel-based) for cross-coupling reactions. mdpi.com | Reduced cost, lower environmental impact, high efficiency. |

| Mechanochemistry | Solvent-free synthesis via mechanical grinding. mdpi.com | Short reaction times, benign conditions, high yields, minimal waste. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. mdpi.com | Remarkably short reaction time, high product yields, reduced solvent volume. |

| Reductive Cross-Coupling | Direct use of nitroarenes as starting materials for arylamines. rsc.org | Avoids protection/deprotection steps, improves step economy. |

| Bio-Based Precursors | Synthesis from renewable resources like biomass. rsc.org | Sustainability, reduced reliance on fossil fuels. |

Advanced Pre-clinical Studies to Elucidate Complex Biological Interactions

As a monoamine reuptake inhibitor, this compound's primary mechanism involves blocking the transporters for key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and/or dopamine (B1211576). patsnap.comnih.gov However, its precise interactions within the central nervous system are likely far more complex. Future pre-clinical studies must employ sophisticated models to dissect these nuances.

Advanced research should focus on:

Transporter Binding Kinetics: Moving beyond simple affinity (IC50) measurements to understand the kinetics of how the compound binds to and dissociates from monoamine transporters. These on-rate and off-rate dynamics can significantly influence a drug's pharmacological effect and duration of action.

Allosteric Modulation: Investigating whether the compound or its future analogues bind to allosteric sites on the transporters. nih.gov Allosteric modulators can fine-tune transporter activity in a way that may offer a better efficacy and side-effect profile compared to traditional competitive inhibitors. nih.gov

Functional Assays: Utilizing advanced functional assays, such as fluorescence-based substrate uptake assays, to observe the real-time impact of the compound on transporter activity in cellular models. mdpi.com These studies can reveal potential antagonistic or synergistic effects when combined with other substances. mdpi.com

Development of Targeted Analogues Based on Advanced SAR/SKR Insights

The development of new, more effective therapeutic agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). researchgate.netresearchgate.net For this compound, future research will involve systematically modifying its chemical structure to optimize its pharmacological properties.

Key strategies in this area include:

Pharmacophore Modeling: Identifying the essential structural features—the pharmacophore—responsible for its activity. For monoamine reuptake inhibitors, this typically includes an amine group and an aryl group separated by a specific linker. researchgate.net

Systematic Structural Modifications: Creating a library of analogues by altering various parts of the molecule, such as the chlorophenyl group, the methylbutan backbone, and the amine. These modifications can influence potency, selectivity between different monoamine transporters (DAT, SERT, NET), and metabolic stability. nih.govnih.gov

Addressing Resistance: In fields like antimalarial drug development, SAR studies have been crucial for creating compounds that overcome drug resistance. nih.gov A similar approach can be applied to develop analogues of this compound that maintain efficacy against potentially resistant biological targets.

Structure-Kinetic Relationships (SKR): An emerging area that goes beyond SAR is the study of how molecular structure influences binding kinetics (SKR). Understanding how small structural changes affect the drug-target residence time can lead to the design of compounds with more durable therapeutic effects.

| Research Area | Focus | Goal |

| SAR | Correlating structural changes with biological activity and potency. researchgate.netnih.gov | Optimize efficacy, selectivity, and reduce off-target effects. |

| Pharmacophore Analysis | Identifying the key 3D arrangement of functional groups required for activity. researchgate.net | Guide the rational design of new, potent analogues. |

| SKR | Correlating structural changes with drug-target binding and dissociation rates. | Design compounds with optimized duration of action and improved in-vivo performance. |

Integration of Omics Technologies in Pharmacological Investigations

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to understand the system-wide effects of pharmacological agents. nih.govmit.edu For a compound like this compound, integrating these technologies can provide a holistic view of its mechanism of action and help identify biomarkers for patient response. dntb.gov.uanih.gov

Future research avenues include:

Pharmaco-omics Strategy: Applying a multi-omics approach to identify the genetic, metabolic, and proteomic factors that influence individual responses to the compound. dntb.gov.uanih.gov For instance, metabolomics can identify plasma metabolites associated with clinical outcomes, which can then inform genomic studies to find relevant genetic polymorphisms. nih.gov

Biomarker Discovery: Using omics data to discover molecular biomarkers that can predict a patient's response to therapy. This is a key step toward personalized medicine, allowing for the selection of the most effective treatment for an individual. nsf.gov

Mechanism Elucidation: Investigating how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in neuronal cells. This can reveal novel biological pathways influenced by the drug beyond its primary action on monoamine transporters. nih.gov

Potential for Application as a Research Tool or Chemical Probe in Biological Systems

Beyond its therapeutic potential, a selective and potent molecule like this compound can be developed into a valuable research tool. Chemical probes are essential for dissecting complex biological processes and validating new drug targets. nih.gov

Future directions in this area involve:

Development of Fluorescent Probes: Synthesizing derivatives of the compound by attaching a fluorescent tag (a fluorophore). nih.gov Such probes could be used in advanced microscopy techniques to visualize the localization and dynamics of monoamine transporters in living cells and tissues in real-time. nih.govresearchgate.net

Radiolabeling for Imaging: Creating radiolabeled versions of the compound for use in non-invasive imaging techniques like Positron Emission Tomography (PET). This would allow for the in-vivo mapping of monoamine transporter density and occupancy in the brain, providing critical insights into neuropsychiatric disorders.

Target Validation: Using the compound as a highly selective chemical probe to study the physiological roles of specific monoamine transporters. By precisely inhibiting a single transporter type, researchers can better understand its contribution to various neural circuits and behaviors. This is crucial for validating these transporters as targets for new therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-methylbutan-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(4-chlorophenyl)-2-methylbutan-2-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 ketone-to-amine) and controlled pH (~5–6). Reaction monitoring via TLC or HPLC is critical to avoid over-reduction byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use - and -NMR to confirm substituent positions (e.g., 4-chlorophenyl resonance at δ ~7.3 ppm; methyl groups at δ ~1.2–1.5 ppm).

- LC-MS : Verify molecular ion peaks ([M+H] at m/z ~211) and assess purity (>95% by area normalization).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adopt GHS-compliant practices:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: <0.1 mg/m).

- First Aid : For skin contact, wash with water for 15 minutes; consult medical help if irritation persists. Safety data sheets (SDS) must be accessible .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural analysis of this compound, and how are they resolved?

- Methodological Answer : Discrepancies in bond lengths/angles may stem from twinning or disordered solvent molecules. Use SHELXL for refinement:

- Apply TWIN/BASF commands to model twinning.

- Validate hydrogen bonding via graph-set analysis (e.g., Etter’s notation for C=O···H-N motifs). Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G**) .

Q. What computational strategies are effective for predicting the pharmacological targets of this compound?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., adrenergic receptors) with flexible side-chain sampling.

- QSAR : Derive descriptors (e.g., logP, polar surface area) to correlate with bioactivity datasets. Validate via in vitro assays (e.g., cAMP modulation) .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound derivatives?

- Methodological Answer : Analyze crystal packing using Mercury software:

- Identify R(8) motifs (N-H···N) between amine groups.

- Assess thermal stability via DSC/TGA; stronger H-bond networks correlate with higher melting points (>150°C). Compare polymorphs via PXRD .

Q. What advanced chromatographic methods are suitable for resolving impurities in this compound samples?

- Methodological Answer : Employ UPLC-MS/MS with:

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Gradient : 10–90% acetonitrile in 0.1% formic acid over 15 minutes.

- Detect impurities (e.g., 4-chlorophenyl ketone precursor) via MRM transitions (e.g., m/z 195 → 139) .

Q. How is enantiomeric excess (ee) determined for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.